3-(Trifluoromethyl)azetidin-3-amine dihydrochloride
CAS No.: 2231674-32-9
Cat. No.: VC11669222
Molecular Formula: C4H9Cl2F3N2
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231674-32-9 |
|---|---|
| Molecular Formula | C4H9Cl2F3N2 |
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 3-(trifluoromethyl)azetidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C4H7F3N2.2ClH/c5-4(6,7)3(8)1-9-2-3;;/h9H,1-2,8H2;2*1H |
| Standard InChI Key | HDXBQSXBTCRVSB-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(C(F)(F)F)N.Cl.Cl |
| Canonical SMILES | C1C(CN1)(C(F)(F)F)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₄H₉Cl₂F₃N₂, with a molecular weight of 213.03 g/mol. Its IUPAC name is 3-(trifluoromethyl)azetidin-3-amine dihydrochloride, featuring a four-membered azetidine ring substituted with a trifluoromethyl group and an amine moiety. The dihydrochloride salt enhances aqueous solubility, critical for biological assays.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₉Cl₂F₃N₂ | |
| Molecular Weight | 213.03 g/mol | |
| Exact Mass | 212.998 g/mol | |
| PSA (Polar Surface Area) | 12.03 Ų | |
| LogP (Partition Coefficient) | 1.10 |
The trifluoromethyl group (-CF₃) significantly influences the compound’s electronic and steric properties, enhancing its ability to penetrate lipid membranes and interact with hydrophobic protein pockets.
Synthesis and Optimization
Synthetic Routes
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Trifluoromethylation | TFAA, 0°C, 1–2 equiv. | 80–85% | |
| Hydrolysis | NH₃ (aq.), 55–60°C, 12 hrs | 90% | |
| Salt Formation | HCl (g), Et₂O, rt | 95% |
Industrial-Scale Production
Continuous flow reactors are employed to optimize temperature control and scalability. Purification via recrystallization or chromatography ensures >98% purity.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s azetidine core and -CF₃ group make it a versatile intermediate for:
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Antimicrobial Agents: Analogous azetidine derivatives exhibit activity against Staphylococcus aureus (MIC = 2 µg/mL) .
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Neurokinin Antagonists: Substituted azetidines modulate tachykinin receptors, relevant for treating emesis and depression .
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Fluoroquinolone Antibiotics: Azetidine moieties enhance pharmacokinetics in quinolone derivatives .
Structure-Activity Relationship (SAR)
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Trifluoromethyl Group: Increases metabolic stability by resisting cytochrome P450 oxidation.
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Azetidine Ring: Constrains molecular conformation, improving target selectivity over piperidine analogs.
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